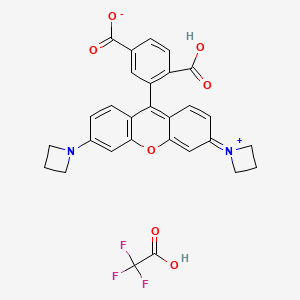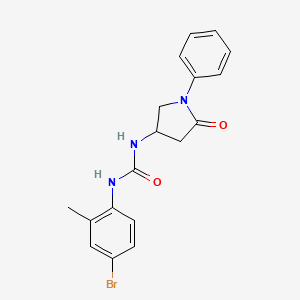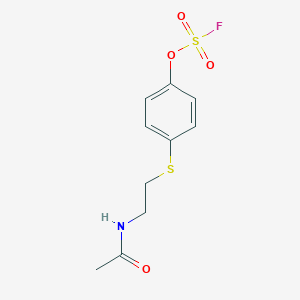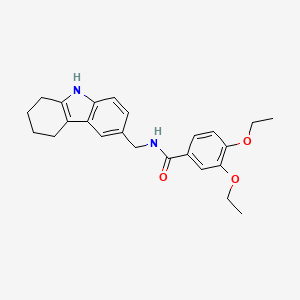
JF549 (Tfa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JF549 (Tfa), also known as Janelia Fluor 549, is a yellow fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . It is suitable for live cell imaging and can be used in various applications such as flow cytometry, confocal microscopy, and super-resolution microscopy (SRM) including dSTORM and STED .
Molecular Structure Analysis
The chemical name of JF549 (Tfa) is 3,6-Di-1-azetidinyl-9-[2-carboxy-5-[[2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt .Physical And Chemical Properties Analysis
JF549 (Tfa) has a quantum yield of 0.88 and an extinction coefficient of 101,000 M^-1 cm^-1 . It also has an A280 correction factor of 0.169 and a lactone-zwitterion equilibrium constant (K L-Z) of 3.5 .科学研究应用
荧光类似物开发
- 抗疟疾药物的荧光类似物:Kiakos等人(2018年)的研究开发了HxTfA 4,这是一种强效细胞毒性和抗疟疾药物TfA 3的荧光类似物。该化合物正在探索用于开发抗疟疾疫苗PlasProtect®。HxTfA在使用共聚焦显微镜探测TfA的细胞命运方面表现出潜力,特别是在评估核定位方面,并且对人类肺癌细胞和疟原虫Plasmodium falciparum在体内显示出细胞毒性(Kiakos et al., 2018)。
成像和传感技术
- TFA技术中的高动态范围图像传感器:Lule等人(1999年)专注于用于汽车视觉系统的TFA传感器,展示了其能够将单个像素的灵敏度适应局部照明强度的能力。这项技术提供了至少120 dB的动态范围以及高局部对比度,展示了TFA在先进成像系统中的实用性(Lule, Schneider, & Böhm, 1999)。
超导体研究
- 用于涂层导体的先进TFA-MOD工艺:Tokunaga等人(2004年)研究了使用三氟乙酸金属有机沉积(MOD)工艺在制备YBa2Cu3O7-x涂层导体中的金属三氟乙酸盐(TFA)的过程。该研究旨在缩短焙烧时间并提高高临界电流密度(Jc)性能,这对于超导材料中低成本制造过程至关重要(Tokunaga et al., 2004)。
分析和色谱技术
- HILIC-ESI/MS/MS生物分析:Shou和Naidong(2005年)探讨了三氟乙酸(TFA)在亲水交互色谱-电喷雾串联质谱(HILIC-ESI/MS/MS)中的应用,用于分析碱性化合物。他们的工作提出了减少TFA负面影响的方法,从而增强生物分析中的信号灵敏度(Shou & Naidong, 2005)。
分子成像
- 气团离子束在成像质谱中的应用:Angerer等人(2015年)展示了气团离子束(GCIBs)与三氟乙酸(TFA)蒸汽暴露结合在小鼠脑部切片中成像脂质的应用。这种方法促进了高分辨率、高质量成像,增强了TOF-SIMS成像在神经学研究中的应用(Angerer, Dowlatshahi Pour, Malmberg, & Fletcher, 2015)。
复合材料分析
- 复合材料中的变换场分析(TFA):Covezzi等人(2016年)提出了一种新的混合非均匀TFA均匀化技术,用于分析异质材料的机械响应。这种基于应力变分公式的技术提供了关于复合材料在受力下行为的见解(Covezzi, Miranda, Marfia, & Sacco, 2016)。
作用机制
Target of Action
Janelia Fluor 549 (TFA), also known as JF549 (Tfa) or Janelia Fluor® 549, free acid, is a fluorescent dye . It is primarily used to label proteins of interest in biological assays . The primary targets of JF549 are proteins that can be labeled using bioorthogonal chemistry and unnatural amino acid technology .
Mode of Action
JF549 is cell permeable and can be coupled directly to a protein of interest . This coupling is achieved using bioorthogonal chemistry, a type of chemical reaction that occurs inside living organisms without interfering with native biochemical processes . The dye has an absorption maximum (λab (max)) of 549 nm and an emission maximum (λem (max)) of 571 nm , allowing it to be detected using fluorescence microscopy techniques.
Biochemical Pathways
The specific biochemical pathways affected by JF549 depend on the protein it is coupled to. For example, when coupled to tubulin, a protein involved in cell division, JF549 can be used to visualize and study the process of mitosis .
Pharmacokinetics
It is known that the dye is cell permeable , suggesting that it can cross cell membranes and reach intracellular targets. The dye’s solubility, stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specifics of the experimental setup, including the type of cells used and the conditions under which the experiment is conducted.
Result of Action
The result of JF549’s action is the labeling of the target protein, which can then be visualized using fluorescence microscopy techniques . This allows researchers to track the location and movement of the protein within cells, providing valuable insights into cellular processes and functions.
Action Environment
The efficacy and stability of JF549 can be influenced by various environmental factors. For instance, the dye is sensitive to light and should be protected from it to prevent photobleaching . Additionally, the dye should be stored under nitrogen at -20°C . The pH and temperature of the experimental environment can also affect the dye’s fluorescence properties. Therefore, these factors should be carefully controlled during experiments to ensure reliable and accurate results.
属性
IUPAC Name |
3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5.C2HF3O2/c30-26(31)16-3-6-19(27(32)33)22(13-16)25-20-7-4-17(28-9-1-10-28)14-23(20)34-24-15-18(5-8-21(24)25)29-11-2-12-29;3-2(4,5)1(6)7/h3-8,13-15H,1-2,9-12H2,(H-,30,31,32,33);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUAWSMWTYTASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23F3N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2453908.png)
![6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2453909.png)


![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2453916.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide](/img/structure/B2453919.png)
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2453920.png)
![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2453922.png)
![(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453924.png)
![5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2453926.png)
![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2453927.png)
